Cas no 2680894-37-3 (benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate)

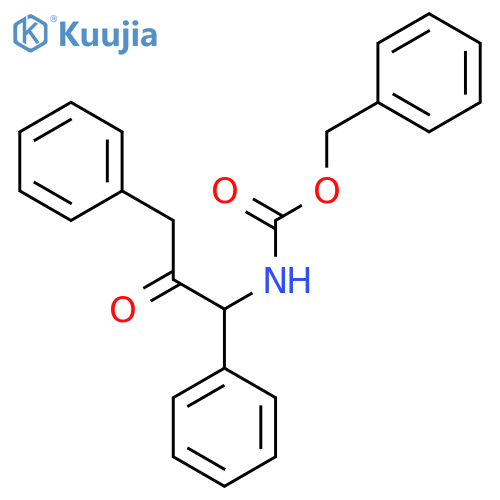

2680894-37-3 structure

商品名:benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680894-37-3

- benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate

- EN300-28299657

-

- インチ: 1S/C23H21NO3/c25-21(16-18-10-4-1-5-11-18)22(20-14-8-3-9-15-20)24-23(26)27-17-19-12-6-2-7-13-19/h1-15,22H,16-17H2,(H,24,26)

- InChIKey: UKHOFJVWUYZCDG-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1C=CC=CC=1)C(C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 359.15214353g/mol

- どういたいしつりょう: 359.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 460

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28299657-0.25g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-28299657-0.05g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-28299657-0.1g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-28299657-1.0g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-28299657-10.0g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-28299657-2.5g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-28299657-0.5g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28299657-5.0g |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate |

2680894-37-3 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 |

benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

2680894-37-3 (benzyl N-(2-oxo-1,3-diphenylpropyl)carbamate) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 55290-64-7(Dimethipin)

- 61549-49-3(9-Decenenitrile)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬